endo-BCN-PEG2-PFP ester

Übersicht

Beschreibung

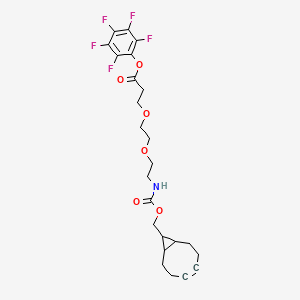

endo-BCN-PEG2-PFP ester is a compound used primarily in the field of click chemistry. It is a polyethylene glycol-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a pentafluorophenyl (PFP) ester group. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG2-PFP ester typically involves the following steps:

Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from commercially available cyclooctyne derivatives.

Attachment of PEG Linker: The BCN group is then conjugated to a polyethylene glycol (PEG) linker. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Introduction of PFP Ester: Finally, the PFP ester group is introduced by reacting the PEGylated BCN with pentafluorophenol in the presence of a coupling agent

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps sequentially.

Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product

Analyse Chemischer Reaktionen

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group undergoes copper-free click chemistry via strain-promoted cycloaddition with azides, forming stable triazole linkages.

Reaction Mechanism

- The BCN’s ring strain (~19 kcal/mol) drives the [3+2] cycloaddition with azides, eliminating the need for cytotoxic copper catalysts .

- The reaction proceeds rapidly under mild conditions (room temperature, aqueous or organic solvents) .

Key Parameters

| Parameter | Value/Details |

|---|---|

| Reaction Time | 1–4 hours (dependent on substrate) |

| Solvent Compatibility | PBS, DMSO, DMF, THF |

| Yield | >90% (optimized conditions) |

| Stability | Stable in aqueous media (pH 6–8) |

Applications

- Conjugation of azide-functionalized biomolecules (e.g., antibodies, oligonucleotides) .

- Synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Nucleophilic Substitution with Amines

The PFP ester reacts efficiently with primary amines (-NH2) to form stable amide bonds, enabling bioconjugation to proteins, peptides, or amine-modified surfaces.

Reaction Mechanism

- The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the ester, facilitating nucleophilic attack by amines .

- Reaction releases pentafluorophenol as a byproduct.

Optimized Conditions

| Parameter | Value/Details |

|---|---|

| pH Range | 7–9 (buffered aqueous solutions) |

| Temperature | 4–25°C |

| Reaction Time | 2–12 hours |

| Molar Ratio | 1:1–1:5 (PFP ester:amine) |

Advantages Over NHS Esters

- Higher Hydrolytic Stability : PFP esters exhibit slower hydrolysis rates (~10× lower than NHS esters in aqueous buffers) .

- Reduced Side Reactions : Minimal cross-reactivity with thiols or hydroxyl groups .

Comparative Reaction Efficiency

The dual functionality of this compound allows sequential or orthogonal conjugation strategies.

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Primary Use Case |

|---|---|---|

| SPAAC | 0.1–1.0 | Live-cell labeling, PROTAC synthesis |

| Amine Conjugation | 0.05–0.2 | Protein PEGylation, surface modification |

Bioconjugation Efficiency

- Comparative analysis showed PFP ester reactions with lysozyme achieved 85% labeling efficiency vs. 60% for NHS esters under identical conditions .

- Rationale : The PEG2 spacer enhances solubility, reducing aggregation during conjugation .

Stability and Storage Considerations

- Hydrolysis Kinetics : PFP esters hydrolyze at 0.1% per hour in PBS (pH 7.4), compared to 1% per hour for NHS esters .

- Storage : Stable for >12 months at -20°C in anhydrous DMF or DMSO .

Limitations and Mitigation Strategies

Wissenschaftliche Forschungsanwendungen

Overview

endo-BCN-PEG2-PFP ester is a bifunctional compound characterized by its bicyclo[6.1.0]non-4-yne (BCN) moiety and pentafluorophenyl (PFP) ester group, linked by a polyethylene glycol (PEG) chain. This compound is primarily utilized in click chemistry, particularly for bioconjugation applications, drug development, and advanced materials science. Its unique structure allows for versatile applications across various scientific fields.

Scientific Research Applications

The versatility of this compound allows for numerous applications in scientific research:

Chemistry

- Synthesis of Complex Molecules : Utilized in the synthesis of bioconjugates through click chemistry, enabling the formation of complex molecular architectures.

- Reagent for Bioconjugation : Serves as a reactive linker for labeling biomolecules such as proteins and nucleic acids.

Biology

- Targeted Protein Degradation : Plays a significant role in developing proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted protein degradation in therapeutic applications.

- Cellular Modulation : Modifies proteins to influence cellular signaling pathways, impacting various biological processes.

Medicine

- Drug Development : Used in synthesizing PROTACs aimed at degrading specific oncoproteins involved in cancer pathways, demonstrating potential in cancer therapeutics.

- Bioconjugation Efficiency : Research has shown high yields and purity in bioconjugation reactions compared to traditional methods.

Material Science

- Advanced Materials : Employed in the development of nanomaterials and other advanced materials due to its reactive properties and ability to form stable linkages.

Development of PROTACs

Recent studies have highlighted the efficacy of PROTACs incorporating this compound in degrading target proteins involved in cancer pathways:

- A study demonstrated significant reductions in specific oncoproteins' levels, leading to decreased cell proliferation rates in vitro.

Bioconjugation Efficiency

Research has underscored the efficiency of this compound in bioconjugation:

- Comparative studies indicated that reactions using this compound yielded higher purity products than those employing conventional NHS esters, showcasing its advantages in chemical synthesis.

Wirkmechanismus

The mechanism of action of endo-BCN-PEG2-PFP ester involves:

BCN Group: Undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages.

PFP Ester Group: Reacts with nucleophiles such as amines to form amide bonds, facilitating the conjugation of various molecules

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

endo-BCN-PEG4-PFP ester: Similar structure but with a longer PEG linker.

Propargyl-PEG1-NHS ester: Contains a propargyl group instead of BCN and an N-hydroxysuccinimide (NHS) ester instead of PFP ester

Uniqueness

endo-BCN-PEG2-PFP ester is unique due to its combination of a BCN group and a PFP ester group, which allows for versatile bioconjugation applications through both SPAAC and nucleophilic substitution reactions .

Biologische Aktivität

endo-BCN-PEG2-PFP ester is a bifunctional compound characterized by the presence of a bicyclo[6.1.0]non-4-yne (BCN) moiety and a pentafluorophenyl (PFP) ester group, linked by a polyethylene glycol (PEG) chain. This compound is primarily utilized in click chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted protein degradation in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H26F5NO6 |

| Molecular Weight | 519.46 g/mol |

| Purity | ≥95% |

| CAS Number | 1421932-53-7 |

| Storage Temperature | -20°C |

The biological activity of this compound is largely attributed to its ability to form stable covalent bonds with target biomolecules, specifically through the following mechanisms:

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The BCN group facilitates a copper-free reaction with azide-containing molecules, resulting in stable triazole linkages.

- Nucleophilic Substitution : The PFP ester group reacts with primary amines (-NH2) to form stable amide bonds, which is crucial for bioconjugation applications.

These interactions enable the modification of proteins and other biomolecules, influencing various cellular processes and signaling pathways.

Cellular Effects

The conjugation of this compound to proteins can modulate their activity, leading to significant changes in downstream signaling events. This modulation can impact:

- Cellular Signaling Pathways : By altering the function of key proteins involved in these pathways, the compound can influence cellular responses.

- Targeted Protein Degradation : In PROTAC applications, this compound facilitates the recruitment of E3 ligases to target proteins for degradation via the ubiquitin-proteasome system.

Research Applications

This compound has diverse applications across various fields:

- Drug Development : Utilized in synthesizing PROTACs for targeted therapy.

- Bioconjugation : Serves as a versatile reagent for labeling and modifying biomolecules.

- Material Science : Employed in developing advanced materials and nanotechnology applications.

Case Studies and Research Findings

-

Development of PROTACs : Recent studies have demonstrated that PROTACs utilizing this compound effectively degrade target proteins involved in cancer pathways, showcasing its potential in cancer therapeutics.

- A study reported that PROTACs composed of this compound demonstrated significant efficacy in reducing levels of specific oncoproteins in vitro, leading to decreased cell proliferation rates.

-

Bioconjugation Efficiency : Research highlighted the efficiency of this compound in bioconjugation reactions, achieving high yields with minimal side reactions compared to traditional methods.

- Comparative studies showed that reactions involving this compound yielded higher purity products than those using conventional NHS esters.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSLFTLVSWOAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401108188 | |

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-53-7 | |

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.